tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
tert-Butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with a cyclopropyl group at position 2 and a tert-butyl ester at position 5. This structure combines a rigid bicyclic framework with sterically bulky and electronically unique substituents, making it a promising intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)11-6-10-7-12(9-4-5-9)17-13(10)16-8-11/h6-9H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
WEBQYEYSWNMNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C2C(=C1)C=C(N2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Pyrrolo[2,3-b]pyridine Core:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in solvents like dimethyl sulfoxide (DMSO) or THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry.
Biology:
Biological Activity Studies: It is used in studies to evaluate its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly targeting specific enzymes or receptors.
Industry:
Material Science: It finds applications in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily studied in the context of its biological activities. The compound is known to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Carboxylates
Structural and Electronic Differences
- Ester Groups : The tert-butyl ester in the target compound confers superior steric protection against enzymatic degradation compared to ethyl esters in analogs (e.g., ). This stability is critical for intermediates requiring selective deprotection .
- Chloro (): Acts as a leaving group, enabling nucleophilic substitution (e.g., amination in ). Bromo (): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
- Core Modifications: The thieno[2,3-b]pyridine derivative () replaces the pyrrole ring with thiophene, altering electronic properties and bioactivity.
Biological Activity
tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in the realm of kinase inhibition and anti-inflammatory effects. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a bicyclic structure that includes a pyrrole and a pyridine ring. The synthesis typically involves multi-step processes that modify the core structure to introduce various substituents, enhancing its biological properties.
Synthesis Example
A notable synthesis route involves the use of [(R)-1-(3-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester as a precursor, which undergoes several transformations to yield the target compound .
Kinase Inhibition
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class, including this compound, exhibit potent inhibitory activity against various kinases. Specifically, studies have shown that these compounds can inhibit protein kinases involved in cancer progression, such as IGF1 and others related to solid tumors .
Table 1: Inhibitory Activity Against Selected Kinases
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | IGF1R | 0.48 | |
| Compound A | cdc7 | 0.35 | |
| Compound B | Src | 0.60 |
Anti-inflammatory Effects
In addition to kinase inhibition, this compound has demonstrated significant anti-inflammatory properties. For instance, it has been shown to inhibit TNF-α release from macrophages upon exposure to pro-inflammatory stimuli like lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.
Case Study: TNF-α Inhibition
In a study evaluating the effects of various pyrrolo[2,3-b]pyridine derivatives on TNF-α production:
- Methodology : Mouse bone marrow-derived macrophages were stimulated with LPS.
- Findings : this compound exhibited dose-dependent inhibition of TNF-α release, comparable to established PDE4 inhibitors like rolipram .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at specific positions on the pyrrole or pyridine rings can significantly enhance or reduce activity against targeted kinases or inflammatory pathways.
Key Findings from SAR Studies
- Nitrogen Placement : Variations in nitrogen placement within the ring system have shown substantial effects on potency against PDE4B.
- Aryl Substituents : The choice of aryl groups impacts both kinase inhibition and anti-inflammatory activity. For example, certain substitutions have been linked to improved selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
